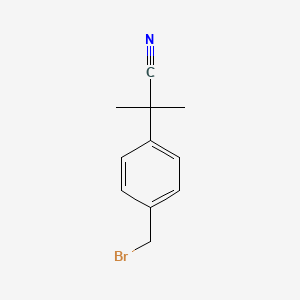

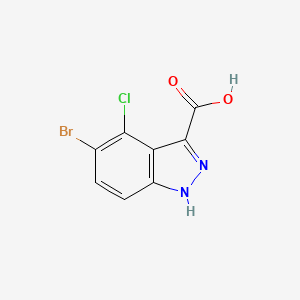

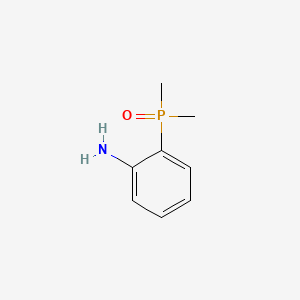

![molecular formula C10H12BrClN2 B598696 5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride CAS No. 1199773-32-4](/img/structure/B598696.png)

5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride is a chemical compound with the molecular formula C10H12BrClN2 . It’s a versatile material used in scientific research, particularly in the field of drug development, catalysis, and organic synthesis.

Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized by Heinrich Debus in 1858. It was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride is defined by its molecular formula, C10H12BrClN2 . Further details about its structure might be found in specialized databases or scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride can be found in databases like PubChem . These databases provide information about its structure, chemical names, classification, and more .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 5-bromo-1-isopropylbenzoimidazole hcl, have been extensively studied for their antimicrobial properties. They exhibit a broad spectrum of biological activities against various pathogens. The presence of the imidazole ring is known to enhance interactions with microbial enzymes, leading to potential use in treating infections .

Anticancer Research

The structural motif of benzimidazole is common in compounds with antitumor potential. Researchers have synthesized various derivatives to evaluate their efficacy against different cancer cell lines. The bromine substituent in 5-bromo-1-isopropylbenzoimidazole hcl could be leveraged to design novel anticancer agents .

Corrosion Inhibition

Benzimidazole derivatives are recognized as effective corrosion inhibitors, especially in acidic environments. They act as mixed-type inhibitors, with a stronger effect on the cathodic reaction. This property is beneficial for protecting industrial materials from corrosive damage .

Drug Development

The imidazole ring is a core structure in many commercially available drugs. Its versatility allows for the synthesis of compounds with varied therapeutic effects, such as antihistamines, analgesics, and antiulcer medications. The 5-bromo-1-isopropylbenzoimidazole hcl could serve as a key intermediate in the development of new pharmaceuticals .

Material Science

In material science, the chemical properties of imidazole derivatives can be harnessed to create advanced materials with specific functionalities. The bromine atom in 5-bromo-1-isopropylbenzoimidazole hcl offers opportunities for further chemical modifications, potentially leading to the development of novel materials .

Biochemical Research

The imidazole moiety is a fundamental component of biological molecules like histidine and purines. Studying derivatives like 5-bromo-1-isopropylbenzoimidazole hcl can provide insights into biochemical processes and enzyme mechanisms, aiding in the understanding of life at the molecular level .

Future Directions

properties

IUPAC Name |

5-bromo-1-propan-2-ylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13;/h3-7H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOCKTZUISCRLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682038 |

Source

|

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride | |

CAS RN |

1199773-32-4 |

Source

|

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

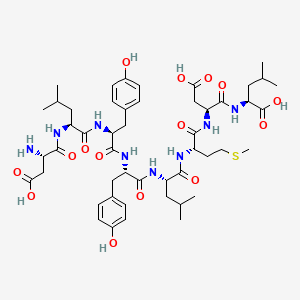

![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)

![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)

![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)